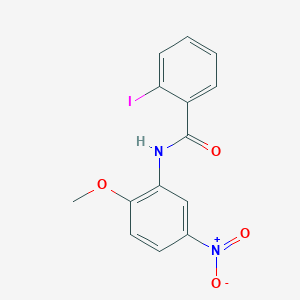

2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

Beschreibung

2-Iodo-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzoyl group attached to a 2-methoxy-5-nitrophenylamine moiety. Its molecular formula is C₁₄H₁₁IN₂O₄, with a molecular weight of 406.15 g/mol (estimated based on analogous compounds in ). The iodine atom at the 2-position of the benzamide ring, combined with the electron-withdrawing nitro group and methoxy substituent on the phenyl ring, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzamide scaffold's prevalence in enzyme inhibitors and allosteric modulators (e.g., mGlu5 ligands in ).

Synthesis typically involves coupling 2-iodobenzoyl chloride with 2-methoxy-5-nitroaniline in the presence of a base like triethylamine, as seen in analogous benzamide syntheses (). Characterization methods include NMR, IR, and mass spectrometry ().

Eigenschaften

IUPAC Name |

2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIFXCVTQDQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene.

Analyse Chemischer Reaktionen

2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Properties

*Estimated based on halogen contributions (iodo increases logP vs. chloro).

- Halogen Effects : Replacing iodine with chlorine ( vs. 16) reduces molecular weight by ~100 g/mol and slightly lowers logP (3.26 vs. ~3.5), impacting lipophilicity and bioavailability. Iodo-substituted analogs may exhibit enhanced metabolic stability compared to chloro derivatives due to stronger carbon-halogen bonds ().

- Methoxy vs.

Key Research Findings

Biologische Aktivität

2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can be represented as follows:

- IUPAC Name : 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

- Molecular Formula : C15H14N2O4I

- Molecular Weight : 398.19 g/mol

The biological activity of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, such as protein kinases and reverse transcriptases, which are essential in viral replication.

- Receptor Modulation : It can modulate the activity of receptors involved in signaling pathways, potentially affecting cell growth and differentiation.

Antimicrobial Activity

Research indicates that 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. Studies demonstrate that it inhibits viral replication in cell cultures, with an IC50 value indicating significant potency.

| Cell Line | IC50 (µM) | CC50 (µM) |

|---|---|---|

| H9 cells | 5.5 | >100 |

| MT4 cells | 52.0 | >100 |

These findings suggest a selective action against HIV-infected cells while maintaining low toxicity to non-infected cells.

Anticancer Activity

In addition to its antimicrobial and antiviral properties, 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide has been investigated for anticancer activity. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.0 |

| MCF7 | 15.0 |

Case Studies

-

Antiviral Efficacy Against HIV

A study conducted on the efficacy of various analogs, including 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide, demonstrated that the compound significantly reduced HIV replication in H9 cells. The mechanism was attributed to inhibition of reverse transcriptase activity, which is crucial for viral replication . -

Antimicrobial Activity Evaluation

A comprehensive evaluation of the antimicrobial properties revealed that this compound effectively inhibited multiple bacterial strains at low concentrations, supporting its potential use as a therapeutic agent against bacterial infections . -

Anticancer Studies

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, offering insights into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.